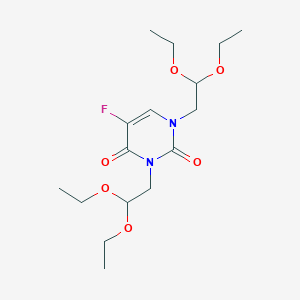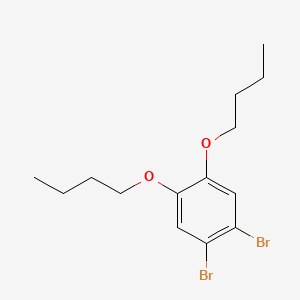![molecular formula C7H10O B14317290 2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene CAS No. 109930-20-3](/img/structure/B14317290.png)
2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene is an organic compound with a unique structure that includes both an alkyne and an alkene functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene typically involves the reaction of 2-methyl-3-hydroxyprop-1-ene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the propargyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Bases like potassium carbonate (K2CO3) and solvents such as DMF are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene involves its reactivity towards various chemical reagents. The alkyne group can participate in cycloaddition reactions, while the alkene group can undergo polymerization or other addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a benzene ring.
1-(Prop-2-yn-1-yloxy)naphthalene: Contains a naphthalene ring instead of a simple alkene.
4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Contains a sulfonamide group.
Uniqueness
2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene is unique due to its combination of alkyne and alkene functional groups, which provide a versatile platform for various chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
109930-20-3 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
2-methyl-3-prop-2-ynoxyprop-1-ene |
InChI |
InChI=1S/C7H10O/c1-4-5-8-6-7(2)3/h1H,2,5-6H2,3H3 |
Clave InChI |
NMZZBHNFBRLLRY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)COCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
![N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide](/img/structure/B14317215.png)
![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
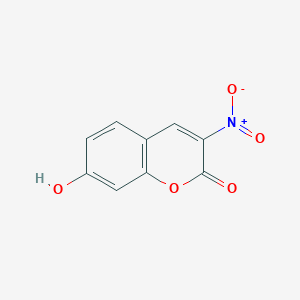
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)

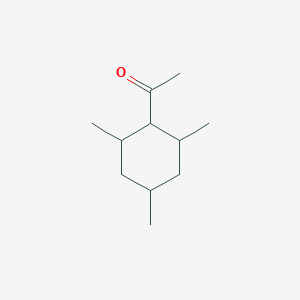


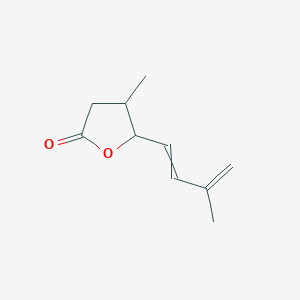
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
